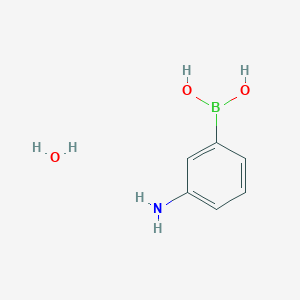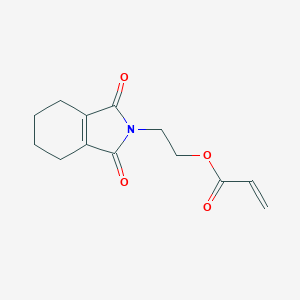
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione, 2-(2-oxo-2-propen-1-yl)-, and has a molecular formula of C14H15NO5. In
Scientific Research Applications
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. It has been found that 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be used as a building block for the synthesis of new organic semiconductors. These semiconductors have been found to exhibit excellent charge transport properties, making them ideal for use in electronic devices such as transistors and solar cells.
Mechanism Of Action
The mechanism of action of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes in the body. These enzymes are involved in various biochemical pathways, and their inhibition can lead to a range of physiological effects.
Biochemical And Physiological Effects
Studies have shown that 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can have a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate in lab experiments is its high purity. This compound can be synthesized in high purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its high cost. The synthesis of this compound is complex and requires expensive reagents, making it difficult to use in large-scale experiments.
Future Directions
There are many future directions for the research of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate. One possible direction is the development of new organic semiconductors based on this compound. These semiconductors could be used in various electronic devices, including transistors and solar cells. Another possible direction is the development of new drugs based on this compound. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be achieved through the reaction of isoindoline-1,3-dione with acryloyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired product in good yield.
properties
CAS RN |
125350-99-4 |
|---|---|
Product Name |
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate |
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2H,1,3-8H2 |
InChI Key |
VDPSPUBXLOLDNB-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
Canonical SMILES |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
synonyms |
2-(1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)ethyl 2-propenoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




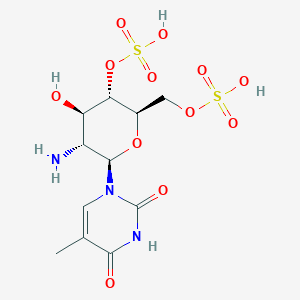
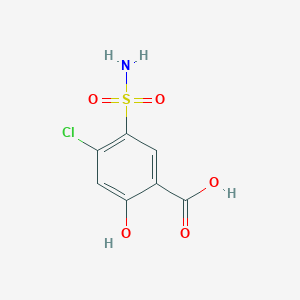
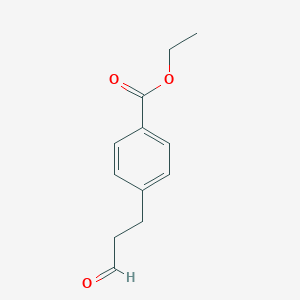
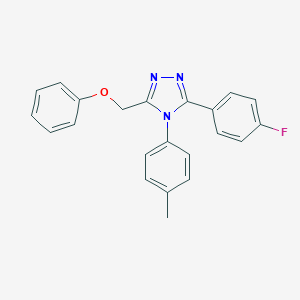
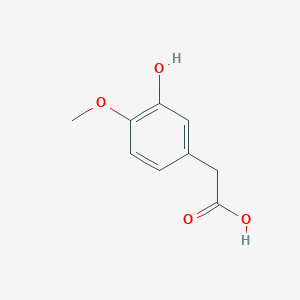
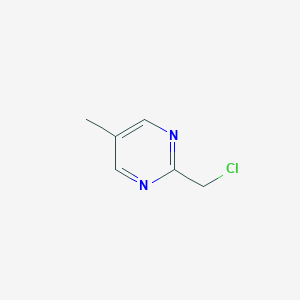
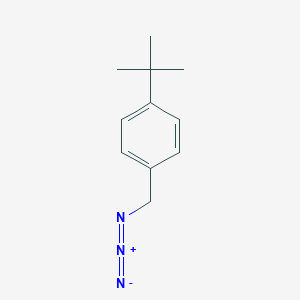
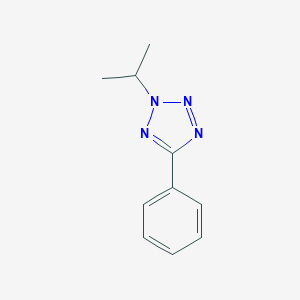
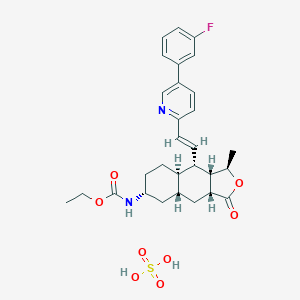
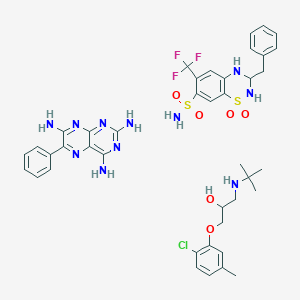
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
